molecular formula C12H14O2 B3004172 (1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane CAS No. 82353-76-2

(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane

Cat. No. B3004172
CAS RN: 82353-76-2
M. Wt: 190.242
InChI Key: CWRSDAPNEGDROZ-ZSBIGDGJSA-N
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Description

The compound “(1S,5R)-1-PHENYL-3-OXA-BICYCLO [3.1.0]HEXAN-2-ONE” is a selective norepinephrine and serotonin reuptake inhibitor approved for the management of fibromyalgia .


Molecular Structure Analysis

The molecular structure of a similar compound “(1S,2R,5R)-2-Methoxy-3-oxa-6-azabicyclo [3.1.0]hexane” has a molecular formula of C5H9NO2, an average mass of 115.131 Da, and a monoisotopic mass of 115.063332 Da .


Physical And Chemical Properties Analysis

The compound “(1S,5R)-1-PHENYL-3-OXA-BICYCLO [3.1.0]HEXAN-2-ONE” has a molecular formula of C11H10O2, a molecular weight of 174.2, and a melting point of 49-50 °C. It has a density of 1.300±0.06 g/cm3 and should be stored under an inert atmosphere .

Scientific Research Applications

H3 Receptor Ligands

The compound has been used in the design and synthesis of conformationally rigid histamine analogues . These analogues selectively bind to the H3 receptor subtype over the H4 receptor subtype . This suggests that the conformationally rigid bicyclo [3.1.0]hexane structure can be a useful scaffold for developing potent ligands selective for the target biomolecules .

Neurotransmitter Regulation

The H3 receptor, which is mainly expressed in the central nervous system (CNS), not only acts as an autoreceptor to regulate the central levels of histamine but also acts as a heteroreceptor to regulate the synthesis and release of other neurotransmitters . Thus, compounds like “(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane” could potentially be used in research related to neurotransmitter regulation .

CNS-related Disorders

The H3 receptor is involved in various physiological processes, including memory function, cognition, anxiety, pain, food intake, and body temperature regulation . Therefore, compounds that can selectively bind to the H3 receptor, like “(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane”, could potentially be used in research related to various CNS-related disorders, such as attention-deficit hyperactivity disorder, Alzheimer’s disease, narcolepsy, Parkinson’s disease, schizophrenia, and obesity .

Drug Discovery

The unique structure of “(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane” and its selective binding to the H3 receptor make it a potential candidate for drug discovery . It could be used as a starting point for the development of new drugs targeting the H3 receptor .

Conformational Studies

The rigid structure of “(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane” makes it an interesting subject for conformational studies . Researchers can study how its structure affects its binding affinity and selectivity for different receptors .

Synthesis Methods

The compound “(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane” can also be used in research related to synthesis methods . For example, the development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene gives the key homochiral bicycle [3.1.0]hexan-1-ol, which is then oxidized to the desired ketone . This process has been successfully demonstrated on a multi-kilogram scale .

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural similarity to other bicyclic compounds, it may bind to its targets, causing conformational changes that modulate the target’s activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1S,5R)-3-phenylmethoxy-6-oxabicyclo[31These properties, which influence the compound’s bioavailability, would need to be investigated in preclinical and clinical studies .

Result of Action

The molecular and cellular effects of (1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .

Safety and Hazards

The compound “(1S,5R)-1-PHENYL-3-OXA-BICYCLO [3.1.0]HEXAN-2-ONE” has several hazard statements including H302, H315, H319, H332, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-4-9(5-3-1)8-13-10-6-11-12(7-10)14-11/h1-5,10-12H,6-8H2/t10?,11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRSDAPNEGDROZ-YOGCLGLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1O2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](O2)CC1OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane

CAS RN

82398-68-3
Record name rac-(1R,3s,5S)-3-(benzyloxy)-6-oxabicyclo[3.1.0]hexane
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